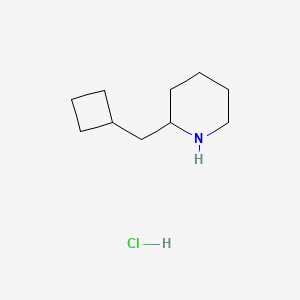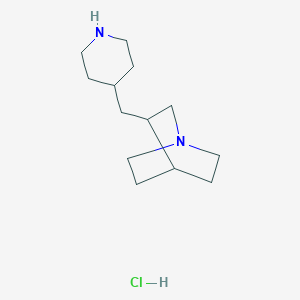
1-(3-氯苯基)-3-甲基丁-1-胺盐酸盐
描述
1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride (also known as 3-Chlorophenyl-3-methylbutan-1-amine hydrochloride or CMPB) is a synthetic compound used in scientific research. It is a white crystalline powder that is soluble in water and typically used in laboratory experiments. CMPB is a chiral molecule with two enantiomers, (R)-CMPB and (S)-CMPB, which have been studied for their potential applications in medicinal chemistry.
科学研究应用
合成和衍生
- β-氨基酮的合成:结构与 1-(3-氯苯基)-3-甲基丁-1-胺盐酸盐相似的 4-(1-金刚烷基)-1-氨基丁-3-酮盐酸盐已使用曼尼希反应合成,这在有机化学领域具有重要意义 (Makarova 等人,2002)。
- 卡西酮的衍生:卡西酮衍生物,包括那些具有与 1-(3-氯苯基)-3-甲基丁-1-胺盐酸盐类似的结构的衍生物,已被识别并修改以用于各种应用,展示了此类化合物在化学研究中的适应性 (Nycz 等人,2016)。
化学相互作用和性质
- 单胺氧化酶 B 失活剂的研究:对 3-[4-[(3-氯苯基)甲氧基]苯基]-5-[(甲基氨基)甲基]-2-恶唑烷酮等化合物的研究,其结构与 1-(3-氯苯基)-3-甲基丁-1-胺盐酸盐相似,突出了这些化合物在研究酶相互作用中的重要性,特别是与单胺氧化酶 B (Ding 和 Silverman,1993)。
- 电子捕获测定:测定普罗氧芬等化合物的的方法,其与 1-(3-氯苯基)-3-甲基丁-1-胺盐酸盐具有相似的官能团,说明了这些化合物在分析化学中的用途 (Maynard 等人,1973)。
新型化合物的合成
- 新型喹啉的合成:使用与合成 1-(3-氯苯基)-3-甲基丁-1-胺盐酸盐类似的方法合成新型化合物,如 3-((2-氯苯基)(哌啶-1-基)甲基)-4-羟基-1-苯基喹啉-2(1H)-酮,证明了这些化合物在创造新化学实体方面的多功能性 (Fatma 等人,2017)。
药理学研究
- 对映异构体的药理活性:对映异构体的研究,如 3-(对氯苯基)-4-氨基丁酸,其结构与 1-(3-氯苯基)-3-甲基丁-1-胺盐酸盐相关,对于理解手性分子中的药理学差异至关重要 (Witczuk 等人,1980)。
作用机制
Target of Action
The primary target of 1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride is the serotonin receptors, specifically the 5-HT(1A) and 5-HT(2A) receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep among other functions.
Mode of Action
1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride interacts with its targets by acting as a ligand for the serotonin receptors . This interaction can result in changes in the receptor’s activity, potentially influencing the transmission of signals within the nervous system.
生化分析
Biochemical Properties
1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This interaction influences the serotonin signaling pathway, which is crucial for mood regulation, appetite, and other physiological functions.
Cellular Effects
The effects of 1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular calcium levels, which in turn affects various cellular processes . Additionally, it has been observed to induce hypophagia in food-deprived and freely feeding rats, indicating its impact on cellular metabolism and energy balance .
Molecular Mechanism
At the molecular level, 1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride exerts its effects through binding interactions with biomolecules. It acts as a partial agonist at the 5-HT2C receptor, which leads to the activation of downstream signaling pathways . This activation can result in changes in gene expression, enzyme inhibition or activation, and alterations in cellular function. The compound’s ability to modulate serotonin signaling is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, affecting its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, it has been found to induce hypophagia and modulate serotonin signaling without causing significant adverse effects . At higher doses, it can lead to toxic effects, including increased anxiety, tachycardia, and hypertension . These findings highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with cytochrome P450 enzymes, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall activity and effects .
Transport and Distribution
The transport and distribution of 1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, including the brain, where it exerts its effects on serotonin signaling . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters .
Subcellular Localization
1-(3-Chlorophenyl)-3-methylbutan-1-amine hydrochloride is localized in specific subcellular compartments, which affects its activity and function. It has been found to localize in the cytoplasm and interact with intracellular receptors . Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, influencing its overall efficacy and effects .
属性
IUPAC Name |
1-(3-chlorophenyl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-8(2)6-11(13)9-4-3-5-10(12)7-9;/h3-5,7-8,11H,6,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWXNLBFHSYXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=CC=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





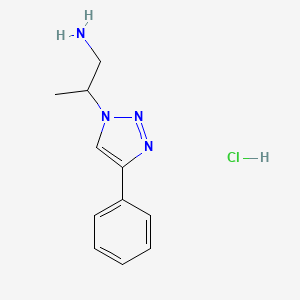
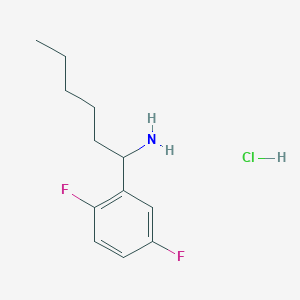
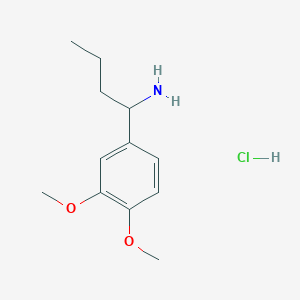

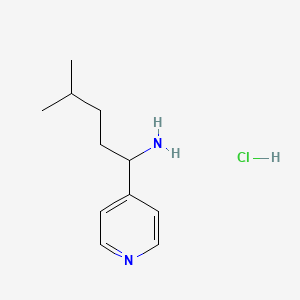
![N,N-Diethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine dihydrochlorid+](/img/structure/B1432873.png)
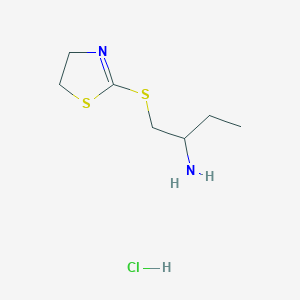
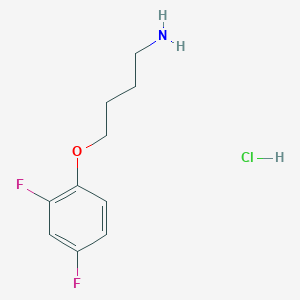
![3-(Thiophen-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432880.png)
